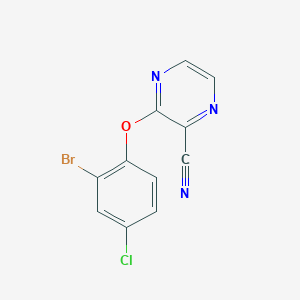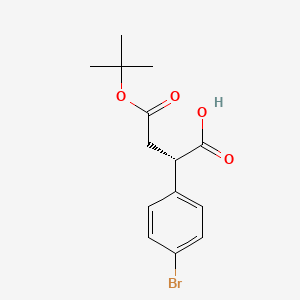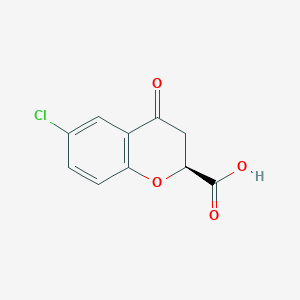
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C11H14ClNO3S and a molecular weight of 275.75 g/mol . This compound is characterized by the presence of a chloro group, a hydroxycyclobutyl group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable hydroxycyclobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis methods, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: These derivatives have been studied for their anticancer activity and metabolic stability.
Other benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or sulfonamide group have been explored for their diverse biological activities.
Uniqueness
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties compared to other benzenesulfonamide derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C11H14ClNO3S |
|---|---|
Molekulargewicht |
275.75 g/mol |
IUPAC-Name |
4-chloro-N-[(1-hydroxycyclobutyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-2-4-10(5-3-9)17(15,16)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2 |
InChI-Schlüssel |
ZWOGTHIDKNPMBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)
![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)




